![molecular formula C17H19NO4S2 B4544213 ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4544213.png)
ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate
Description
Synthesis Analysis
The synthesis of compounds related to ethyl 4-[5-(4-methoxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]butanoate involves various chemical reactions, including the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane. This process leads to the formation of analogues that have been characterised using techniques such as 1H NMR, IR, Mass spectral data, and elemental analysis. The anti-microbial activity and docking studies of these analogues have also been explored (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Molecular Structure Analysis
The molecular structure of similar thiazolidinone derivatives has been studied extensively, providing insights into their chemical behavior and potential biological activities. For instance, compounds like 5-ethoxymethylidene-4-thioxo-2-thiazolidinone serve as versatile building blocks for synthesizing new thiopyrano[2,3-d]thiazole derivatives with significant antitumor and moderate antiviral activity (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of thiazolidinone derivatives demonstrate their versatility and potential in various applications. For example, the cycloaddition of intermediates formed from the nucleophilic addition of aryl isothiocyanate to acidic cyanomethylenes and α-halocarbonyl compounds yields only 4-thiazolidinones, showcasing the specific chemical reactivity of these compounds (Kaminskyy, Gzella, & Lesyk, 2014).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their potential applications. For instance, the crystal structure of the title compound involving thiazolidinone rings and methoxyphenyl groups has been investigated to understand the interactions and stability of these compounds (Yin, Wan, Han, Wang, & Wang, 2008).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as reactivity with other compounds and potential biological activities, are of significant interest. Synthesis and study of 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones have shown that these compounds possess antitumor and anti-inflammatory activities, highlighting their chemical properties and potential therapeutic applications (Horishny, Chaban, & Matiychuk, 2020).
properties
IUPAC Name |
ethyl 4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-3-22-15(19)5-4-10-18-16(23)14(24-17(18)20)11-12-6-8-13(21-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFBODLVFNZRKH-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=S)C(=CC2=CC=C(C=C2)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1C(=S)/C(=C\C2=CC=C(C=C2)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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